Home > Products > Screening Compounds P57889 > 6-Methyl-1H-purin-2-amine
6-Methyl-1H-purin-2-amine - 1681-10-3

6-Methyl-1H-purin-2-amine

Catalog Number: EVT-412304
CAS Number: 1681-10-3
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-((1,3-Dihydroxypropan-2-iloxy)methyl)-2-amino-1H-purin-6(9H)-one

  • Compound Description: This compound is the focus of a patent describing a stable, sterile, ready-to-use injectable solution containing it. The patent also details a closed system for packaging the solution and a process for removing residual alkalinity from the compound's crystals, rendering them suitable for direct solution preparation. The primary application of this compound is in treating viral infections in immunosuppressed patients. []
  • Relevance: This compound shares the core structure of 6-Methyl-1H-purin-2-amine with an added 9-((1,3-dihydroxypropan-2-iloxy)methyl) substituent and a modification at the 6th position with an oxo group. This structural similarity suggests potential antiviral properties for derivatives of 6-Methyl-1H-purin-2-amine. []

4-(2-Chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amine

  • Compound Description: This compound is part of a series synthesized and evaluated for anthelmintic activity against the South Indian adult earthworm Pheretima posthuma. Compounds in this series demonstrated moderate to good anthelmintic activity in vitro when compared to Albendazole as a standard drug. []
  • Relevance: While not directly containing the purine core, this compound incorporates a 6-methyl-1H-benzimidazole moiety, a structural feature related to the purine system found in 6-Methyl-1H-purin-2-amine. This suggests exploring the anthelmintic potential of 6-Methyl-1H-purin-2-amine derivatives, particularly those incorporating benzimidazole-like moieties. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a potent, irreversible inhibitor of oncogenic epidermal growth factor receptor (EGFR) mutants, specifically targeting the T790M substitution commonly found in non-small-cell lung cancer (NSCLC). This compound exhibits selectivity for mutant EGFR over wild-type EGFR and possesses favorable ADME properties. []
  • Relevance: PF-06747775 and 6-Methyl-1H-purin-2-amine share a core purine structure. PF-06747775 features a 9-methyl-9H-purin-2-yl group, showcasing the potential of modifying the 2-amino group and the 9th position of 6-Methyl-1H-purin-2-amine for developing targeted anticancer agents. []

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine

  • Compound Description: This compound served as a basis for synthesizing a series of derivatives evaluated for antifungal activity. Some derivatives showed exceptional antifungal activity, even surpassing that of the drug abacavir. []
  • Relevance: This compound exhibits significant structural similarity to 6-Methyl-1H-purin-2-amine, sharing a purin-2-amine core. The presence of a chloro and a (3-chloro-4-fluorophenyl) group at positions 6 and 9, respectively, highlights potential modification sites on 6-Methyl-1H-purin-2-amine for enhancing its biological activity, possibly towards antifungal applications. []

5-(((1H–Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 functions as a novel activator of Kv11.1 (hERG) channels. These channels are significant as their activators hold potential for treating both acquired and congenital long QT (LQT) syndrome. Notably, ITP-2 possesses a distinct chemical structure compared to previously known hERG channel activators. []
  • Relevance: Though not directly a purine derivative, ITP-2's activity as an ion channel modulator suggests a new avenue for exploring the therapeutic potential of 6-Methyl-1H-purin-2-amine and its derivatives. Modifications to the purine core, especially introducing functionalities like those in ITP-2, could lead to compounds with ion channel modulating activity. []

1H-Pyrazolo[3,4-d]pyrimidin-6-amine (8-Aza-7-deazapurin-2-amine)

  • Compound Description: This compound is an analog of purin-2-amine, designed to study the impact of structural modifications on base pairing and fluorescence properties. Research involved incorporating this compound into oligonucleotides and analyzing the stability and fluorescence of the resulting structures. []
  • Relevance: This compound serves as a direct analog of 6-Methyl-1H-purin-2-amine, replacing the imidazole ring with a pyrazole ring. This substitution offers insights into the significance of the imidazole ring for the biological activity of 6-Methyl-1H-purin-2-amine and suggests the possibility of creating other analogs with altered ring systems. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

  • Compound Description: SN003 acts as a potent and selective antagonist for corticotropin-releasing factor 1 (CRF1) receptors. This compound exhibits high affinity for CRF1 receptors in various rat tissues and inhibits CRF-induced cAMP accumulation and adrenocorticotropin hormone release, signifying its antagonist properties. []
  • Relevance: Although SN003 doesn't directly share the purine core of 6-Methyl-1H-purin-2-amine, its activity as a CRF1 receptor antagonist presents a valuable lead for exploring similar properties in appropriately modified purine derivatives. By incorporating structural features of SN003, particularly focusing on the substituted phenyl and triazolopyridine moieties, researchers might develop new CRF1 receptor antagonists based on the 6-Methyl-1H-purin-2-amine scaffold. []

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine

  • Compound Description: Derivatives of this compound were synthesized and evaluated for antimicrobial and antioxidant activities. Notably, compound 5d within this series demonstrated promising results in both antibacterial, antifungal, radical scavenging, and ferric ions (Fe3+) reducing power assays. []
  • Relevance: While this compound does not share the purine core, it provides insight into the potential of exploring related heterocyclic systems, such as those containing indole and oxadiazole moieties, for enhancing the biological activity of 6-Methyl-1H-purin-2-amine derivatives, particularly in the realm of antimicrobial and antioxidant properties. []

N7-α-D- and N7-β-D-(Purin-2-amine deoxynucleoside)

  • Compound Description: These isomeric compounds, incorporating purin-2-amine as a nucleobase, were synthesized and incorporated into DNA duplexes to study their pairing preferences. Both isomers displayed preferential pairing with guanine within the DNA duplex. []
  • Relevance: These compounds directly demonstrate the base-pairing capabilities of the purin-2-amine moiety present in 6-Methyl-1H-purin-2-amine. Their ability to interact with guanine highlights the potential of 6-Methyl-1H-purin-2-amine and its analogs as building blocks for DNA-targeting molecules or as probes for investigating DNA structure and function. []

3-(6-Oxo-6,9-dihydro-1H-purin-1-yl)propionate

  • Compound Description: This propionate-functionalized purine ligand was employed to construct various metal-organic frameworks (MOFs). These MOFs, synthesized with different metal ions, displayed diverse structural topologies and intriguing properties like porosity, thermal stability, and magnetism. []
  • Relevance: Utilizing a similar propionate functionalization strategy on 6-Methyl-1H-purin-2-amine could offer a route to novel MOFs. The diversity of MOF structures achievable through this approach highlights the potential of 6-Methyl-1H-purin-2-amine as a building block for functional materials. []

6-[[(Hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine

  • Compound Description: Synthesized as an aza analog of the antiviral agent enviroxime, this compound, unfortunately, did not exhibit activity against rhinovirus 1B or poliovirus type 1. []
  • Relevance: Despite its lack of antiviral activity, this compound, structurally similar to 6-Methyl-1H-purin-2-amine, particularly the imidazo[4,5-b]pyridine core, suggests the potential of exploring modifications to the purine core, specifically incorporating substitutions like the [[(hydroxyimino)phenyl]methyl] and [(1-methylethyl)sulfonyl] moieties, for antiviral drug discovery. []

6-Mercaptopurine Prodrugs: 3,5-Dinitro-4- and -2-(1H-purin-6-ylthio)benzoates

  • Compound Description: These prodrugs of 6-mercaptopurine (6-MP) were designed to improve its delivery and distribution in vivo. They exhibited cytotoxicity in cell culture and showed significant activity against L1210 lymphoid leukemia in animal models. []
  • Relevance: While not containing the 6-methyl substituent, these prodrugs, with their 1H-purin-6-ylthio moiety, highlight the possibility of developing similar prodrug strategies for 6-Methyl-1H-purin-2-amine. Introducing the dinitrobenzoate ester groups could enhance its pharmacological properties by improving its transport and distribution. []

6-Chloro-9-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021)

  • Compound Description: BIIB021, a synthetic HSP90 inhibitor, demonstrated promising antitumor activity in preclinical studies and was under development for treating breast cancer. []
  • Relevance: This compound shares a close structural resemblance to 6-Methyl-1H-purin-2-amine, with a 9H-purin-2-ylamine core. The presence of a (4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl) substituent at position 9 and a chlorine at position 6 in BIIB021 suggests potential modification sites on 6-Methyl-1H-purin-2-amine for enhancing its biological activity and exploring its potential as an HSP90 inhibitor. []
Classification

6-Methyl-1H-purin-2-amine is classified as a purine analog. Purines are essential components of nucleic acids, serving as building blocks for DNA and RNA. This compound's structural modifications can influence its biological activity, making it a subject of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 6-Methyl-1H-purin-2-amine typically involves the reaction of 6-chloropurine with methylamine. The reaction is performed in a polar solvent, such as ethanol or dimethylformamide, often in the presence of a tertiary amine like triethylamine to facilitate the substitution reaction. Heating the reaction mixture promotes the substitution of the chlorine atom with the methylamine group, yielding 6-Methyl-1H-purin-2-amine .

Technical Details

  • Solvents Used: Ethanol or dimethylformamide.
  • Tertiary Amine: Triethylamine.
  • Reaction Conditions: Heating to facilitate substitution.

On an industrial scale, similar synthetic routes are followed but optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to scale up production while maintaining consistency and quality .

Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-purin-2-amine features a purine ring system, which consists of two fused heterocyclic rings containing nitrogen atoms. The specific substitutions at the 2nd and 6th positions are crucial for its biological activity.

Structural Data

  • Molecular Weight: 149.157 g/mol.
  • InChI Key: AFWWNHLDHNSVSD-UHFFFAOYSA-N.
  • LogP Value: -0.266, indicating its hydrophilicity.

The presence of both an amino group and a methyl group on the purine ring contributes to its unique chemical properties and reactivity .

Chemical Reactions Analysis

6-Methyl-1H-purin-2-amine participates in various chemical reactions:

Types of Reactions

  1. Oxidation: Can be oxidized to form corresponding oxo derivatives.
  2. Reduction: Reduction reactions can yield different amine derivatives.
  3. Substitution: Nucleophilic substitution reactions are common, allowing for replacement of the amino group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reduction Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.

The products formed from these reactions depend on specific reagents and conditions used, showcasing the compound's versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action for 6-Methyl-1H-purin-2-amine primarily involves its role as an analog in nucleic acid metabolism. It can interfere with normal purine metabolism pathways, potentially leading to altered cellular processes.

Relevant Data

Research indicates that compounds like 6-Methyl-1H-purin-2-amine can mimic natural nucleobases, thereby influencing enzyme activity involved in nucleic acid synthesis and repair mechanisms. This property makes it valuable for studying cellular processes related to cancer and other diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-1H-purin-2-amine include:

Applications

6-Methyl-1H-purin-2-amine has numerous applications across different scientific domains:

Scientific Applications

  1. Chemistry: Serves as a building block for synthesizing more complex purine derivatives.
  2. Biology: Investigated for its role in nucleic acid metabolism and enzyme interactions.
  3. Medicine: Explored for potential anticancer properties and effects on cellular processes.
  4. Industry: Utilized in developing pharmaceuticals and agrochemicals.

This compound's ability to influence biological pathways makes it significant for research aimed at understanding disease mechanisms and developing therapeutic agents .

Structural Characterization & Physicochemical Properties of 6-Methyl-1H-purin-2-amine

IUPAC Nomenclature and Systematic Classification

The compound is systematically named 6-methyl-1H-purin-2-amine according to IUPAC conventions [3] [5] [7]. This nomenclature specifies:

  • A purine core (fused bicyclic system: pyrimidine + imidazole).
  • A methyl substituent at position 6.
  • An amino group at position 2.It belongs to the aminopurine family, derivatives of which exhibit significant biological activity. Alternative nomenclature occasionally references this compound as 6-methyl-7H-purin-2-amine, reflecting tautomeric ambiguity (see Section 1.5) [4] [6]. Registry identifiers include CAS RN 1681-10-3 and MDL number MFCD18822564 [6] [7].

Molecular Structure Analysis: X-ray Crystallography & Computational Modeling

Experimental X-ray crystallographic data for 6-methyl-1H-purin-2-amine is limited in the provided sources. However, key structural insights are available:

  • Bonding Patterns: The molecular formula is C₆H₇N₅, with canonical SMILES represented as CC1=C2C(=NC(=N1)N)N=CN2 [6] or alternatively CC1NC(N)=NC2=NC=NC2=1 [7]. These notations confirm the methyl group attachment at C6 and the amino group at C2.
  • Computational Models: The InChI Key AFWWNHLDHNSVSD-UHFFFAOYSA-N [3] [4] [7] facilitates access to 3D conformational databases and predicts a planar purine ring system with slight distortions due to substituent effects.
  • Electron Density: Computational simulations suggest diminished electron density at N1/N3/N7 due to the electron-donating methyl group, influencing tautomerism and reactivity.

Spectroscopic Profiles: IR, NMR, and Mass Spectrometry

While direct experimental spectra for 6-methyl-1H-purin-2-amine are not fully detailed in the search results, inferences are drawn from related compounds and computational predictions:

  • Infrared (IR) Spectroscopy: Based on structural analogs like 6-(methylthio)-1H-purin-2-amine [9], key absorptions include N-H stretches (3200–3500 cm⁻¹), aromatic C-H stretches (3100 cm⁻¹), and ring vibrations (1600–1580 cm⁻¹). The methyl group exhibits characteristic C-H bends near 1375 cm⁻¹.
  • NMR Predictions:
  • ¹H NMR: Expected signals: δ 2.5 (s, 3H, CH₃), δ 6.8 (s, 2H, NH₂), δ 8.1 (s, 1H, H8).
  • ¹³C NMR: Predicted shifts: δ 22.1 (CH₃), δ 115.5 (C5), δ 140.2 (C6), δ 152.8 (C2), δ 157.9 (C4).
  • Mass Spectrometry: The molecular ion [M+H]⁺ peak at m/z 150.16 (calculated for C₆H₈N₅⁺) aligns with the cationic form CID 92045195 [2]. Fragmentation likely involves loss of NH₂ (→ m/z 133) or CH₃ (→ m/z 135).

Table 1: Key Predicted IR Vibrations for 6-Methyl-1H-purin-2-amine

Vibration TypeFrequency Range (cm⁻¹)Assignment
N-H Stretch3400–3320Amino group, Ring NH
C-H Stretch (Aromatic)3100–3000Purine ring protons
C=N/C=C Stretch1610–1580Purine ring vibrations
C-H Bend (Methyl)1380–1370Symmetric deformation

Thermodynamic Properties: Melting Point, Solubility, and LogP Values

Thermodynamic data for this compound is partially characterized:

  • Melting Point: Not explicitly provided; requires experimental determination.
  • Solubility: Expectedly low in water due to aromaticity, but soluble in polar aprotic solvents (e.g., DMSO) based on structural analogs.
  • LogP: Experimentally reported as –0.266 [4], indicating moderate hydrophilicity, consistent with purine amines. This value suggests higher water solubility than nonpolar analogs.
  • Storage Stability: Requires protection from light and oxygen, with recommended storage at 2–8°C under inert atmosphere [3] [5] [6]. Commercial purity is typically 95% [3] [7].
  • Physical Form: Solid at room temperature [5] [7].

Table 2: Experimental Thermodynamic and Stability Properties

PropertyValue/ConditionSource/Reference
LogP–0.266 [4]
Storage Temperature2–8°C [3] [5]
AtmosphereInert (N₂ or Ar) [6]
Light SensitivityKeep in dark place [3] [7]
Purity (Commercial)95% [5] [7]

Tautomeric Forms and Protonation States in Aqueous Solutions

6-Methyl-1H-purin-2-amine exhibits dynamic tautomerism and pH-dependent protonation:

  • Tautomeric Equilibria: The predominant forms involve proton migration between N1–H (1H) and N9–H (9H) sites. The 1H tautomer is favored in neutral aqueous solutions, as reflected in its IUPAC name [4]. The 7H tautomer (proton at N7) is minor due to steric constraints.
  • Protonation States:
  • Acidic Conditions: Protonation occurs at N1 (pKa ~4–5), forming the cationic species C₆H₈N₅⁺ (CID 92045195) [2].
  • Basic Conditions: Deprotonation of N9 (pKa ~9–10) yields an anionic form.
  • Influence of Methyl Group: The 6-methyl substituent slightly elevates the pKa of adjacent nitrogens compared to unsubstituted 2-aminopurine, stabilizing the neutral form across physiological pH ranges. Computational models (InChI: 1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11)) [3] [7] confirm stabilization via intramolecular hydrogen bonding (N1–H···N10).

Table 3: Synonyms and Identifiers for 6-Methyl-1H-purin-2-amine

Identifier TypeValueSource
IUPAC Name6-methyl-1H-purin-2-amine [3] [7]
CAS RN1681-10-3 [4] [6]
MDL NumberMFCD18822564 [6] [8]
SMILESCC1=C2C(=NC(=N1)N)N=CN2 [6]
Alternative SMILESCC1NC(N)=NC2=NC=NC2=1 [7]
InChI KeyAFWWNHLDHNSVSD-UHFFFAOYSA-N [3] [4]
Molecular FormulaC₆H₇N₅ [1] [4]
Molecular Weight149.15–149.16 g/mol [4] [7]

Properties

CAS Number

1681-10-3

Product Name

6-Methyl-1H-purin-2-amine

IUPAC Name

6-methyl-7H-purin-2-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

AFWWNHLDHNSVSD-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=N1)N)N=CN2

Canonical SMILES

CC1=C2C(=NC(=N1)N)N=CN2

Isomeric SMILES

CC1=C2C(=NC=N2)N=C(N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.